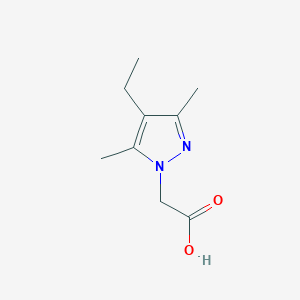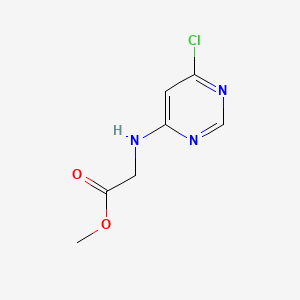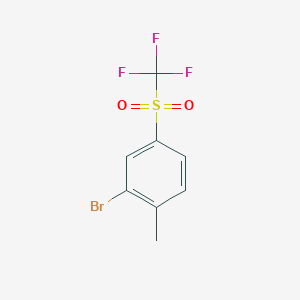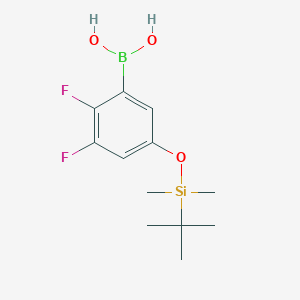![molecular formula C10H10N2O2S2 B1372431 2-(Pyrrolidin-1-yl)thieno[2,3-d][1,3]thiazole-5-carboxylic acid CAS No. 1211505-49-5](/img/structure/B1372431.png)
2-(Pyrrolidin-1-yl)thieno[2,3-d][1,3]thiazole-5-carboxylic acid
説明
“2-(Pyrrolidin-1-yl)thieno[2,3-d][1,3]thiazole-5-carboxylic acid” is a chemical compound with the CAS Number: 1211505-49-5 . It has a molecular weight of 254.33 . It is in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10N2O2S2/c13-9(14)7-5-6-8(15-7)11-10(16-6)12-3-1-2-4-12/h5H,1-4H2,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The compound’s InChI code is 1S/C10H10N2O2S2/c13-9(14)7-5-6-8(15-7)11-10(16-6)12-3-1-2-4-12/h5H,1-4H2,(H,13,14) , which provides information about its molecular structure.科学的研究の応用
Antibacterial and Antifungal Activities
Research indicates that derivatives of 2-(Pyrrolidin-1-yl)thieno[2,3-d][1,3]thiazole-5-carboxylic acid show promising antibacterial and antifungal activities. For instance, studies have found that these compounds exhibit growth inhibition against various Gram-positive and Gram-negative bacterial strains such as Bacillus subtilis, Staphylococcus aureus, Salmonella typhimurium, and Escherichia coli, as well as antifungal activity against strains like Penicillium expansum and Botryodiplodia theobromae (Patel & Patel, 2015). Similarly, other derivatives have shown effectiveness against bacterial strains like Staphylococcus aureus, Bacillus cereus, and fungal strains such as Candida albicans and Saccharomyces cerevisae (Stanchev et al., 1999).
Synthesis of Heterocyclic Compounds
The compound is also integral in the synthesis of various heterocyclic compounds. Studies have demonstrated the synthesis of novel heterocyclic compounds like 5-aryl-4-(1H-benzo[d]imidazol-2-yl)-1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one derivatives, which are characterized by their distinct physicochemical properties and spectral features (Patel & Patel, 2015). Additionally, compounds involving thiazole and oxazole moieties have been synthesized using 2-(Pyrrolidinyl)thiazole-4-carboxylic acid, showing potential in various biochemical applications (Stanchev et al., 1999).
Antimycobacterial Activity
Some derivatives have been found to exhibit significant antimycobacterial activity. For instance, methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives have shown interesting activity against Mycobacterium tuberculosis H37Rv strain, suggesting their potential as powerful antimycobacterial agents (Nural et al., 2018).
Synthesis of Tetracyclic Systems
The compound has also been used in the synthesis of tetracyclic systems like Pyrrolo[2,1-b]thieno[2,3-e][1,3]thiazocinediones, indicating its role in advanced organic synthesis and potential applications in medicinal chemistry (Mamouni et al., 1997).
作用機序
Mode of Action
Other thiazole derivatives have been found to interact with various biological targets such as dna and topoisomerase ii
Biochemical Pathways
Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific pathways affected by this compound would depend on its biological targets, which are currently unknown.
Result of Action
Other thiazole derivatives have been found to cause DNA double-strand breaks and cell death when interacting with topoisomerase II
生化学分析
Biochemical Properties
2-(Pyrrolidin-1-yl)thieno[2,3-d][1,3]thiazole-5-carboxylic acid plays a significant role in biochemical reactions, particularly in interactions with enzymes and proteins. It has been observed to interact with enzymes such as topoisomerase II, which is crucial for DNA replication and repair . The compound’s interaction with topoisomerase II results in the stabilization of the enzyme-DNA complex, leading to the inhibition of DNA replication and ultimately cell death. Additionally, this compound has shown potential antimicrobial activity by interacting with bacterial enzymes and disrupting their metabolic processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been found to induce apoptosis by activating caspase enzymes and disrupting mitochondrial membrane potential . It also influences cell signaling pathways, such as the MAPK/ERK pathway, leading to altered gene expression and inhibition of cell proliferation . Furthermore, this compound affects cellular metabolism by inhibiting key metabolic enzymes, resulting in reduced ATP production and increased oxidative stress .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of topoisomerase II, preventing the enzyme from re-ligating the DNA strands and causing double-strand breaks . This binding interaction is facilitated by the compound’s thiazole and thiophene rings, which fit into the enzyme’s binding pocket. Additionally, this compound can inhibit other enzymes by forming covalent bonds with their active sites, leading to irreversible inhibition . The compound also modulates gene expression by interacting with transcription factors and altering their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and high temperatures . Over extended periods, the degradation products may exhibit different biological activities, potentially leading to altered cellular responses. Long-term studies have shown that continuous exposure to this compound can result in adaptive cellular changes, such as increased expression of detoxifying enzymes and enhanced DNA repair mechanisms .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and antimicrobial activities . At higher doses, it can cause toxic effects, including liver and kidney damage, due to the accumulation of reactive metabolites . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels . The compound’s metabolism can also influence its biological activity, as some metabolites may retain or even enhance the parent compound’s effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mediated by specific transporters . Once inside the cell, the compound can bind to intracellular proteins, affecting its localization and accumulation . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and proteins . It can also accumulate in the nucleus, where it affects DNA replication and transcription processes . Post-translational modifications, such as phosphorylation and ubiquitination, can influence the compound’s targeting to specific subcellular compartments and its subsequent biological effects .
特性
IUPAC Name |
2-pyrrolidin-1-ylthieno[2,3-d][1,3]thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S2/c13-9(14)7-5-6-8(15-7)11-10(16-6)12-3-1-2-4-12/h5H,1-4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSIJREFNTJCFIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(S2)C=C(S3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




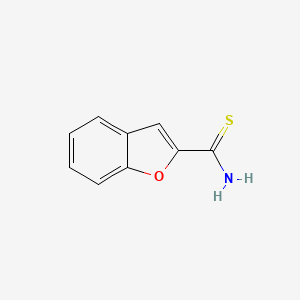

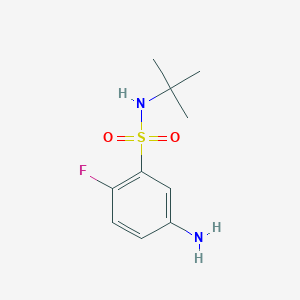
![2-[4-(propan-2-yl)phenyl]-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine](/img/structure/B1372358.png)
![{2-Hydroxy-3-[2-(propan-2-yloxy)ethoxy]propyl}(methyl)amine](/img/structure/B1372360.png)
![3-({1,3-dimethyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-5-yl}carbamoyl)propanoic acid](/img/structure/B1372361.png)

